Cas no 1806739-09-2 (4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid)

4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid
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- インチ: 1S/C7H2F3IN2O5/c8-7(9,10)18-5-4(13(16)17)3(11)2(1-12-5)6(14)15/h1H,(H,14,15)
- InChIKey: BCEVYGHDWIARBE-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)O)=CN=C(C=1[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 105
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029092995-1g |
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid |
1806739-09-2 | 97% | 1g |
$1,475.10 | 2022-03-31 |
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid 関連文献
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4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acidに関する追加情報
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS No. 1806739-09-2)
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS No. 1806739-09-2) is a highly specialized organic compound with significant applications in the field of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and potential biological activities.
The structure of 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid is characterized by a pyridine ring substituted with an iodine atom at position 4, a nitro group at position 3, a trifluoromethoxy group at position 2, and a carboxylic acid group at position 5. These substituents contribute to the compound's distinct electronic and steric properties, making it a valuable molecule for various research applications.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of anticancer agents and enzyme inhibitors. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy groups enhances the electrophilic character of the pyridine ring, making it more reactive towards nucleophilic attacks. This property is exploited in designing molecules with potential therapeutic applications.
The synthesis of 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications.
In terms of biological activity, 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid has shown promising results in vitro assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit kinases involved in cancer cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
Moreover, the trifluoromethoxy group in the molecule contributes to its lipophilicity, which is crucial for improving bioavailability in drug candidates. This feature has been extensively studied in recent research papers focusing on medicinal chemistry optimization strategies.
The carboxylic acid group at position 5 provides additional functional versatility to the molecule. It can be readily converted into esters or amides, enabling researchers to explore various chemical modifications for enhancing pharmacokinetic properties.
In conclusion, 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS No. 1806739-09-2) is a versatile compound with significant potential in drug discovery and materials science. Its unique structure and reactivity make it a valuable tool for researchers aiming to develop innovative solutions in these fields.
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